

# Initial Structural Characterization of Murrayanol: A Technical Guide

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## Compound of Interest

Compound Name: *Murrayanol*

Cat. No.: *B1588781*

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the initial chemical characterization of **Murrayanol**, a carbazole alkaloid isolated from *Murraya koenigii*.<sup>[1][2]</sup> It consolidates key physicochemical data, spectroscopic information, and the experimental methodologies employed for its structural elucidation.

## Physicochemical and Spectroscopic Data

The initial characterization of **Murrayanol** established it as a C-prenylated carbazole alkaloid.<sup>[2][3]</sup> Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of **Murrayanol**

Property	Value	Source
Molecular Formula	C <sub>24</sub> H <sub>29</sub> NO <sub>2</sub>	[2]
Molecular Weight	363.49 g/mol	[2]
CAS Number	144525-81-5	[2]
Compound Type	Natural Carbazole Alkaloid	[2]
Natural Source	Murraya koenigii (L.) Spreng	[1][2]
IUPAC Name	1-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-7-methoxy-6-methyl-9H-carbazol-2-ol	[3]

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for **Murrayanol**

The structural framework of **Murrayanol** was primarily elucidated through extensive NMR spectroscopy. The following table presents the chemical shifts (δ) for the proton (<sup>1</sup>H) and carbon (<sup>13</sup>C) atoms. Data has been compiled from published findings.[4]

Position	$\delta$ H (ppm)	$\delta$ C (ppm)	Key HMBC Correlations (H $\rightarrow$ C)
Carbazole Core			
1	-	105.3	H-2', H-4
2	-	153.2	H-4, H-10, H-10'
3	-	118.4	H-4, H-10
4	7.50 (s)	119.6	C-2, C-4a, C-9a
4a	-	114.9	H-4, H-5
4b	-	127.1	H-5, H-8
5	7.86 (s)	119.9	C-4a, C-6, C-8a
6	7.48 (s)	113.5	C-4b, C-7, C-8
7	7.27 (s)	123.0	C-5, C-8a
8	7.16 (s)	119.4	C-4b, C-6, C-9a
8a	-	142.3	H-5, H-7
9	-	-	-
9a	-	140.6	H-4, H-8
10 (C-3 Me)	2.36 (s)	15.4	C-2, C-3, C-4
Geranyl Side Chain			
1'	3.32 (d)	36.8	C-1, C-2, C-2', C-3'
2'	3.83 (t)	72.1	C-1, C-3', C-4', C-10'
3'	-	79.4	H-1', H-2', H-4', H-10'
4'	1.73, 1.52 (m)	35.9	C-2', C-5', C-6'
5'	1.21, 1.04 (m)	21.4	C-4', C-6', C-7'

6'	2.19 (m)	49.4	C-4', C-5', C-7', C-8', C-9'
7'	-	60.5	H-6', H-8', H-9'
8'	1.93 (s)	30.1	C-6', C-7', C-9'
9'	1.29 (s)	23.0	C-6', C-7', C-8'
10' (C-3' Me)	1.49 (s)	24.9	C-2', C-3', C-4'
Other			
-OH	1.55 (s)	-	-

## Experimental Protocols

### Isolation and Purification of Murrayanol

The isolation of **Murrayanol** follows a standard phytochemical workflow for non-polar alkaloids from plant material.

- **Extraction:** Air-dried and powdered leaves of *Murraya koenigii* are subjected to exhaustive extraction with a non-polar solvent, typically methanol or acetone, at room temperature.[5] The resulting mixture is filtered and concentrated under reduced pressure to yield a crude extract.
- **Acid-Base Partitioning:** The crude extract is dissolved in a suitable solvent (e.g., ethyl acetate) and washed with an acidic aqueous solution (e.g., 5% HCl) to protonate and extract the basic alkaloids into the aqueous phase. The aqueous layer is then separated, basified with a base (e.g., NH<sub>4</sub>OH) to a pH of 9-10, and re-extracted with a solvent like chloroform or dichloromethane to recover the crude alkaloid fraction.[6]
- **Chromatographic Separation:** The crude alkaloid mixture is subjected to column chromatography over silica gel. Elution is performed using a solvent gradient, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or chloroform.[4]

- Purification: Fractions containing **Murrayanol**, identified by thin-layer chromatography (TLC), are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

## Structural Elucidation Methodologies

The definitive structure of **Murrayanol** was established using a combination of spectroscopic techniques.

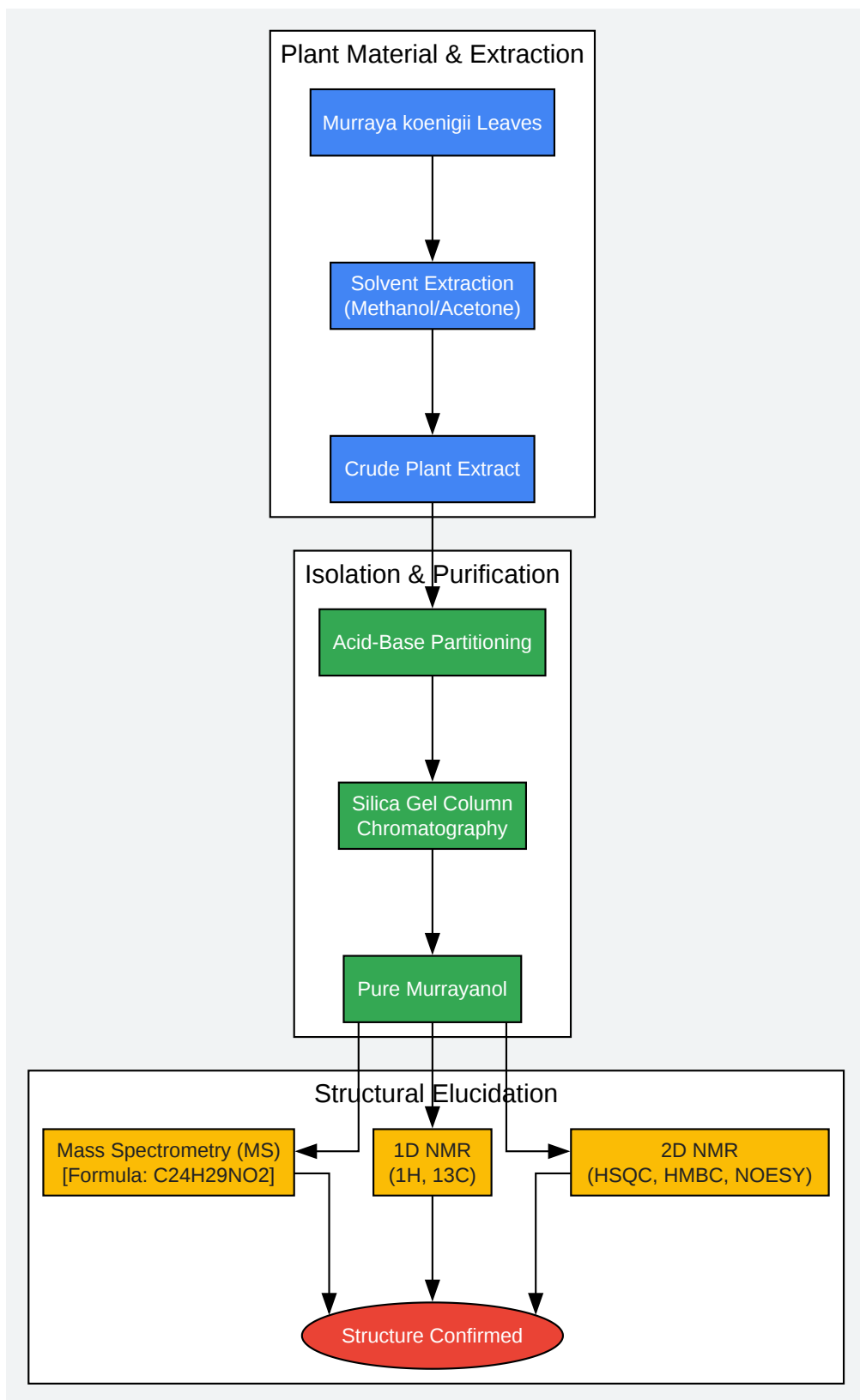
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula ( $C_{24}H_{29}NO_2$ ).<sup>[6]</sup>
- Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups. Characteristic peaks would indicate the presence of an N-H bond (from the carbazole indole moiety), an O-H bond (hydroxyl group), C-H bonds (aromatic and aliphatic), and C=C bonds (aromatic ring and geranyl chain).<sup>[6]</sup>
- 1D NMR Spectroscopy ( $^1H$  and  $^{13}C$ ):
  - $^1H$  NMR: Provides information on the number and chemical environment of protons. Key signals include aromatic protons on the carbazole core, olefinic protons, and methyl singlets corresponding to the geranyl side chain and the methyl group on the aromatic ring.
  - $^{13}C$  NMR: Determines the number of distinct carbon atoms and their types (e.g., methyl, methylene, methine, quaternary).
- 2D NMR Spectroscopy:
  - HSQC (Heteronuclear Single Quantum Coherence): Establishes direct one-bond correlations between protons and the carbon atoms they are attached to.<sup>[4]</sup>
  - HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton and positioning substituents. For instance, the correlation between the geranyl chain's H-2' proton and the carbazole core's C-1 carbon confirms the attachment point.<sup>[4]</sup>

- NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, aiding in the determination of stereochemistry and conformation.<sup>[4]</sup>
- Chemical Derivatization: The structure can be further confirmed through chemical reactions. For example, acetylation of the hydroxyl group would result in a corresponding shift in the NMR spectrum, confirming its presence.<sup>[4]</sup>

## Visualizations of Experimental and Logical Workflows

### Experimental Workflow for Murrayanol Characterization

The following diagram illustrates the sequential process from the plant source to the final structural determination of **Murrayanol**.

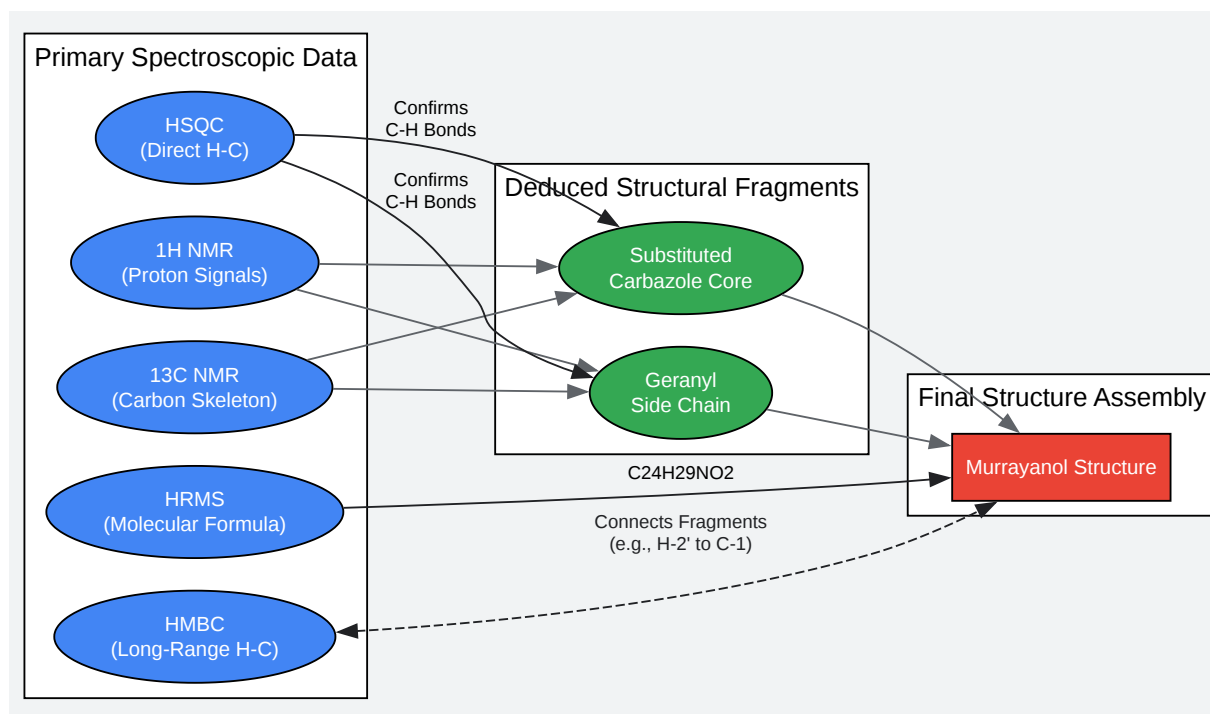


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Caption: Experimental workflow for the isolation and characterization of **Murrayanol**.

## Logical Relationships in Structural Elucidation

This diagram shows how different spectroscopic data points are integrated to deduce the final chemical structure of **Murrayanol**.



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Caption: Logical connections between spectroscopic data for **Murrayanol**'s structure.



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